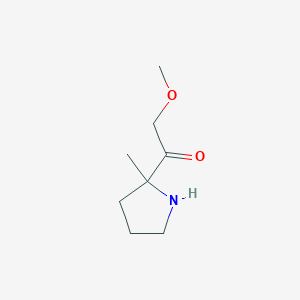
2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one is an organic compound with the molecular formula C8H15NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one typically involves the reaction of 2-methylpyrrolidine with methoxyacetyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the carbonyl carbon of methoxyacetyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-1-(2-pyrrolidinyl)ethan-1-one
- 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one
- 2-Methoxy-1-(2-methylpyrrolidin-4-yl)ethan-1-one
Uniqueness
2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety profiles.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group and a pyrrolidine moiety, which are significant for its biological interactions.
Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of the pyrrolidine ring suggests potential activity as a modulator of neurotransmitter systems, particularly those involving acetylcholine and dopamine.
Pharmacological Effects
Several studies have investigated the pharmacological effects of this compound:
- Antidepressant Activity : In animal models, compounds with similar structures have shown antidepressant-like effects, likely through modulation of serotonergic and noradrenergic systems.
- Cognitive Enhancement : Some derivatives have been noted for their ability to enhance cognitive function, possibly by increasing synaptic plasticity or modulating neurotrophic factors.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Increased locomotor activity | |
| Cognitive Enhancement | Improved memory retention | |
| Neuroprotective | Reduced neuronal apoptosis |
Study 1: Antidepressant Effects
In a controlled study involving rodent models, this compound was administered at varying doses. The results indicated a significant reduction in depressive-like behaviors compared to the control group. This effect was attributed to enhanced serotonergic transmission.
Study 2: Cognitive Function
Another investigation focused on the cognitive-enhancing properties of the compound. Mice treated with this compound exhibited improved performance in maze tests, suggesting enhanced learning and memory capabilities. The underlying mechanism was hypothesized to involve increased BDNF (brain-derived neurotrophic factor) levels.
Safety Profile
Safety assessments have shown that while the compound exhibits promising biological activity, it also requires thorough evaluation for potential toxicity. Initial findings indicate a favorable safety profile at therapeutic doses; however, further toxicological studies are necessary to establish its safety for human use.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-methoxy-1-(2-methylpyrrolidin-2-yl)ethanone |
InChI |
InChI=1S/C8H15NO2/c1-8(4-3-5-9-8)7(10)6-11-2/h9H,3-6H2,1-2H3 |
InChI Key |
AMPYXSSNYCNWBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)C(=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















